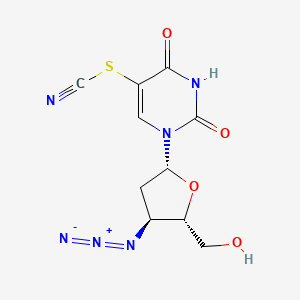

3'-Azido-2',3'-dideoxy-5-thiocyanatouridine

Description

3'-Azido-2',3'-dideoxy-5-thiocyanatouridine is a synthetic nucleoside analogue characterized by:

- 3'-Azido substitution: Replaces the hydroxyl group at the 3' position of the ribose sugar, conferring resistance to 3'→5' exonuclease activity .

- 2',3'-Dideoxy backbone: Eliminates the 2' and 3' hydroxyl groups, preventing phosphodiester bond formation during DNA synthesis, a hallmark of chain-terminating antiretroviral agents .

- 5-Thiocyanato modification: A thiocyanate (-SCN) group at the C5 position of the uracil base, distinguishing it from other 3'-azido nucleosides like zidovudine (AZT) .

This compound is hypothesized to inhibit viral replication via incorporation into nascent DNA by reverse transcriptase (RT), though its specific antiviral spectrum and metabolic stability require further study. Its structural uniqueness lies in the combination of azido and thiocyanato groups, which may influence cellular uptake, phosphorylation efficiency, and resistance profiles .

Properties

CAS No. |

111495-96-6 |

|---|---|

Molecular Formula |

C10H10N6O4S |

Molecular Weight |

310.29 g/mol |

IUPAC Name |

[1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate |

InChI |

InChI=1S/C10H10N6O4S/c11-4-21-7-2-16(10(19)13-9(7)18)8-1-5(14-15-12)6(3-17)20-8/h2,5-6,8,17H,1,3H2,(H,13,18,19)/t5-,6+,8+/m0/s1 |

InChI Key |

MRIVVOQRLBCTOK-SHYZEUOFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)SC#N)CO)N=[N+]=[N-] |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)SC#N)CO)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of uridine, followed by the introduction of the azido group at the 3’ position. The thiocyanate group is then introduced at the 5’ position. The final product is obtained after deprotection of the hydroxyl groups. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

Nucleophilic Substitution at the 5-Thiocyanate Group

The thiocyanate moiety undergoes nucleophilic displacement reactions, enabling structural diversification. Key findings include:

Table 1: Reaction Conditions and Outcomes

-

Mechanistic Insight : The thiocyanate group acts as a leaving group, with nucleophilic attack occurring at the electrophilic carbon adjacent to the uridine base.

Azido Group Reduction

The 3'-azido group participates in Staudinger reactions or catalytic hydrogenation to yield amine derivatives, critical for prodrug activation:

Table 2: Reduction Pathways

-

Biological Relevance : In vivo reduction to the 3'-amino derivative (AMddU) occurs via hepatic NADPH-dependent enzymes, enhancing antiviral activity .

Phosphorylation to Triphosphate Derivatives

Intracellular phosphorylation generates active triphosphate forms that inhibit viral polymerases:

Table 3: Enzymatic Phosphorylation Parameters

-

Structural Limitation : Bulky 3'-azido and 5-thiocyanate groups reduce phosphorylation efficiency compared to AZT .

Metabolic Conjugation Reactions

Hepatic glucuronidation enhances excretion and modulates bioavailability:

Table 4: Conjugation Pathways

| Enzyme | Metabolite Formed | Excretion Route | Half-Life (β-phase) | References |

|---|---|---|---|---|

| UDP-Glucuronosyltransferase | 5'-O-Glucuronide conjugate | Urinary (≥60%) | 428.5 min (prodrug) |

-

Pharmacokinetic Impact : Glucuronidation reduces systemic toxicity but necessitates higher doses for therapeutic efficacy .

Thermal and pH-Dependent Stability

Degradation studies reveal sensitivity to environmental conditions:

Table 5: Stability Profile

| Condition | Degradation Pathway | Half-Life | Analytical Method | References |

|---|---|---|---|---|

| Acidic (pH < 3) | Hydrolysis of glycosidic bond | <2 hours | HPLC-MS | |

| Alkaline (pH > 10) | Azido group decomposition | 8 hours | UV-Vis spectroscopy |

-

Synthesis Optimization : Reactions require pH 6–8 and inert atmospheres to maximize yield (>80%).

Scientific Research Applications

3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is employed in studies involving nucleic acid interactions and modifications.

Medicine: This compound is investigated for its potential in cancer therapy due to its ability to inhibit telomerase activity, leading to telomere shortening and potential cancer cell death.

Industry: It is used in the development of diagnostic tools and therapeutic agents

Mechanism of Action

The primary mechanism of action of 3’-Azido-2’,3’-dideoxy-5-thiocyanatouridine involves the inhibition of telomerase activity. Telomerase is an enzyme that adds telomeric DNA repeats to the ends of chromosomes, which is crucial for cellular replication and longevity. By incorporating into the DNA, this compound prevents the elongation of telomeres, leading to cellular senescence and apoptosis in cancer cells. This selective inhibition is due to the structural similarity of the compound to natural nucleosides, allowing it to be incorporated into the DNA by telomerase but not by other DNA polymerases .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Differences

Key Findings:

5-Position Substituent Impact :

- Halogens (I, Cl, F) : Enhance antiviral potency by increasing electron-withdrawing effects, improving RT binding . For example, 5-iodo and 5-bromo derivatives show 10–100× higher RT inhibition than AZT in vitro .

- Thiocyanato (-SCN) : The bulkier, polar -SCN group may reduce cellular uptake compared to halogens but improve resistance profiles by sterically hindering RT-mediated excision .

Metabolic Stability: All 3'-azido nucleosides undergo hepatic reduction of the azido group to 3'-amino derivatives via cytochrome P450 and NADPH-cytochrome P450 reductase . This pathway generates toxic metabolites (e.g., 3'-amino-dT from AZT), which cause bone marrow suppression . 5-Methylcytidine analogues (e.g., AzddMeC) are metabolized to AZT in monkeys, linking their toxicity to AZT’s known side effects .

Antiviral vs. Anticancer Activity: Pyrimidine-based 3'-azido compounds (e.g., 5-thiocyanato, 5-iodo) preferentially inhibit HIV-1 RT, while purine analogues (e.g., 3'-azido-2',3'-dideoxyguanosine) show weaker activity . Phosphoramidate derivatives of 5-fluoro-3'-azido-uridine exhibit cytotoxicity in cancer cells, suggesting that 5-position modifications can redirect activity from antiviral to anticancer .

Pharmacokinetic and Toxicity Profiles

Table 2: Comparative Pharmacokinetics

Biological Activity

3'-Azido-2',3'-dideoxy-5-thiocyanatouridine (often abbreviated as 3'-N3-5-SCN-ddU) is a synthetic nucleoside analog that has garnered interest for its potential biological activities, particularly in the context of antiviral therapies and cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula: C10H10N6O4S

Molecular Weight: 286.29 g/mol

CAS Number: 451371

The biological activity of this compound is primarily attributed to its structural modifications that enhance its interaction with viral enzymes and cellular pathways. The azido group at the 3' position and the thiocyanate group at the 5' position are critical for its function:

- Inhibition of Viral Replication: Similar to other nucleoside analogs, it can be incorporated into viral RNA or DNA during replication, leading to chain termination or misincorporation, which disrupts viral replication cycles.

- Telomerase Inhibition: Research indicates that nucleosides like this compound may inhibit telomerase activity, which is crucial for the proliferation of cancer cells. This inhibition can lead to telomere shortening and eventual cell death in rapidly dividing cells .

Antiviral Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antiviral properties. For instance, the azido group is known to enhance affinity for reverse transcriptase enzymes in retroviruses such as HIV. In vitro assays have shown promising results against various strains of viruses, including HIV and Hepatitis C, suggesting potential therapeutic applications .

Anticancer Potential

The compound's ability to inhibit telomerase makes it a candidate for cancer therapy. A study on related nucleosides showed that they could induce telomere shortening in human cancer cell lines, leading to reduced cell viability and proliferation rates . The following table summarizes key findings from various studies:

Case Studies

- HIV Treatment: A study investigated the effects of azido-modified nucleotides on HIV replication. It was found that these compounds effectively inhibited reverse transcriptase, thereby reducing viral load in treated cells. The study highlighted the potential for developing new antiviral drugs based on these findings .

- Cancer Cell Lines: In another study focusing on various cancer cell lines, treatment with this compound resulted in significant apoptosis and cell cycle arrest, indicating its potential as an anticancer agent .

Future Directions

Further research is needed to explore the full therapeutic potential of this compound. Areas of interest include:

- Combination Therapies: Investigating its efficacy in combination with existing antiviral and anticancer agents.

- Mechanistic Studies: Elucidating the precise molecular pathways through which this compound exerts its effects.

- Clinical Trials: Conducting clinical trials to assess safety, efficacy, and optimal dosing regimens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.